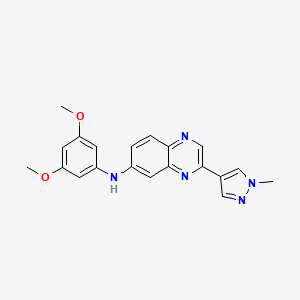N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine
CAS No.:
Cat. No.: VC17603651
Molecular Formula: C20H19N5O2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H19N5O2 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-3-(1-methylpyrazol-4-yl)quinoxalin-6-amine |
| Standard InChI | InChI=1S/C20H19N5O2/c1-25-12-13(10-22-25)20-11-21-18-5-4-14(8-19(18)24-20)23-15-6-16(26-2)9-17(7-15)27-3/h4-12,23H,1-3H3 |
| Standard InChI Key | BHFGEPMLMSSSSI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)NC4=CC(=CC(=C4)OC)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Nomenclature
The compound is formally designated as N-(3,5-dimethoxyphenyl)-3-(1-methylpyrazol-4-yl)quinoxalin-6-amine under IUPAC nomenclature . Its molecular formula, C20H19N5O2, reflects a molecular weight of 361.4 g/mol . The structure integrates three aromatic systems: a quinoxaline backbone, a 1-methylpyrazole ring, and a 3,5-dimethoxyaniline group (Figure 1).
Table 1: Fundamental Molecular Identifiers
Structural Features and Conformational Analysis
The quinoxaline core (C12H8N2) provides a planar, electron-deficient aromatic system conducive to π-π stacking interactions. At position 3, the 1-methylpyrazole substituent introduces a sp²-hybridized nitrogen-rich heterocycle, while the 6-position hosts a 3,5-dimethoxyphenylamine group. Computational models predict that the methoxy groups adopt a para orientation relative to the amine, minimizing steric hindrance .
The 3D conformation, derived from PubChem’s interactive model, shows a dihedral angle of 127° between the quinoxaline and pyrazole planes, suggesting moderate conjugation between the two systems . This spatial arrangement may influence binding interactions in biological targets.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging Suzuki-Miyaura methodologies. A representative pathway involves:
-
Borylation of Quinoxaline Precursors: A brominated quinoxaline intermediate undergoes borylation to generate a pinacol boronate ester.
-
Pyrazole Coupling: Reaction with 4-bromo-1-methyl-1H-pyrazole under microwave-assisted conditions (150°C, 20 min) using [Pd(dppf)Cl2] as a catalyst and Na2CO3 as a base .
Table 2: Representative Synthetic Conditions
| Reactant | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 4-Bromo-1-methylpyrazole | [Pd(dppf)Cl2] (2.9 mol%) | DME/H2O | 150°C | 44% |
Yield Optimization Challenges
The moderate yield (44%) in reported syntheses highlights challenges in steric hindrance from the 1-methylpyrazole group and competing side reactions. Fluoride-enhanced coupling strategies, as demonstrated in analogous systems , could improve efficiency by stabilizing transient palladium intermediates.
Physicochemical Properties
Computed Descriptors
PubChem’s computational data provides key insights into solubility, lipophilicity, and bioavailability:
Table 3: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (octanol-water) | 1.14 (consensus) | XLOGP3, WLOGP |
| Water Solubility | 3.71 mg/mL (SILICOS-IT) | ESOL |
| TPSA (Topological PSA) | 17.82 Ų | Computed |
| GI Absorption | High | ADMET |
| BBB Permeability | Yes | ADMET |
The compound’s LogP of 1.14 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its topological polar surface area (TPSA) of 17.82 Ų suggests favorable blood-brain barrier penetration, aligning with CNS drug criteria .
Pharmacokinetic Predictions
Machine learning models classify the molecule as a non-inhibitor of major CYP isoforms (1A2, 2C9, 2D6, 3A4) . This metabolic stability reduces drug-drug interaction risks but necessitates prodrug strategies for enhanced bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume